2-(4,7-dichloro-2-phenyl-1H-indol-3-yl)ethanamine
Description
Systematic Nomenclature and Structural Identification
2-(4,7-Dichloro-2-phenyl-1H-indol-3-yl)ethanamine is a halogenated indole derivative with the molecular formula C$${16}$$H$${14}$$Cl$${2}$$N$${2}$$ and a molecular weight of 305.2 g/mol . Its IUPAC name reflects the substitution pattern: a phenyl group at position 2 of the indole core, chlorine atoms at positions 4 and 7, and an ethanamine side chain at position 3 (Figure 1). The structural identity is further defined by its SMILES notation (ClC1=CC2=C(C=C1Cl)N=C(C2=C(C3=CC=CC=C3)CCN)), which encodes the connectivity of the indole ring, substituents, and amine group.
Table 1: Key identifiers of 2-(4,7-dichloro-2-phenyl-1H-indol-3-yl)ethanamine
| Property | Value |
|---|---|
| IUPAC Name | 2-(4,7-Dichloro-2-phenyl-1H-indol-3-yl)ethanamine |
| CAS Registry Number | 519003-54-4 |
| Molecular Formula | C$${16}$$H$${14}$$Cl$${2}$$N$${2}$$ |
| Molecular Weight | 305.2 g/mol |
The indole scaffold consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The chlorine atoms at positions 4 and 7 and the phenyl group at position 2 introduce steric and electronic modifications that influence the compound’s reactivity and interactions.
Historical Context of Indole Derivatives in Organic Chemistry
Indole chemistry traces its origins to the 19th-century study of natural dyes such as indigo, a bis-indole derivative. The isolation of indole from coal tar in 1866 marked the beginning of synthetic explorations into its derivatives. Early work focused on dyestuffs, but the mid-20th century saw a shift toward bioactive molecules, including the neurotransmitter serotonin (5-hydroxytryptamine) and the hallucinogen psilocybin.
The target compound belongs to the tryptamine class, characterized by an ethylamine side chain appended to the indole core. Synthetic indole derivatives gained prominence in the 1970s with the discovery of their affinity for serotonin receptors, paving the way for analogs with tailored pharmacological profiles. Modern applications span antiviral agents, anticancer drugs, and neuromodulators, underscoring the versatility of indole-based scaffolds.
Positional Isomerism and Stereochemical Considerations
Positional isomerism in this compound arises from the placement of chlorine atoms on the indole ring. For example, moving the chlorines to positions 5 and 7 or 4 and 6 would yield distinct isomers with altered electronic properties and biological activities. A related compound, 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine (DCAI), demonstrates how chloro-substitution patterns influence receptor binding and solubility.
Table 2: Comparison of positional isomers
Stereochemically, the compound lacks chiral centers due to the planar geometry of the indole ring and the symmetric substitution pattern. However, the phenyl group at position 2 and the ethanamine chain at position 3 introduce conformational rigidity, potentially affecting intermolecular interactions. The absence of stereoisomers simplifies synthetic pathways but necessitates precise control over regioselectivity during halogenation and functionalization steps.
Properties
Molecular Formula |
C16H14Cl2N2 |
|---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
2-(4,7-dichloro-2-phenyl-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C16H14Cl2N2/c17-12-6-7-13(18)16-14(12)11(8-9-19)15(20-16)10-4-2-1-3-5-10/h1-7,20H,8-9,19H2 |
InChI Key |
XZWPLMQULVIBSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(C=CC(=C3N2)Cl)Cl)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,7-dichloro-2-phenyl-1H-indol-3-yl)ethanamine typically involves the reaction of 4,7-dichloro-2-phenyl-1H-indole with ethanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(4,7-dichloro-2-phenyl-1H-indol-3-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Research :
- Indole derivatives, including 2-(4,7-dichloro-2-phenyl-1H-indol-3-yl)ethanamine, have been studied for their potential to inhibit cancer cell growth. The unique structural characteristics may allow for selective targeting of cancer cells while minimizing effects on normal cells. Research indicates that such compounds can induce apoptosis in various cancer cell lines, suggesting their utility in developing novel anticancer therapies.
- Antiviral and Antimicrobial Properties :
-
Anti-inflammatory Effects :
- The compound may also play a role in modulating inflammatory responses. Its ability to interact with specific receptors involved in inflammatory pathways positions it as a potential therapeutic agent for conditions characterized by excessive inflammation.
Biological Research Applications
-
Mechanistic Studies :
- Understanding the mechanisms by which 2-(4,7-dichloro-2-phenyl-1H-indol-3-yl)ethanamine interacts with biological targets is critical for its development as a therapeutic agent. Research can focus on its pharmacodynamics and pharmacokinetics to elucidate how it affects cellular pathways and contributes to disease modulation .
- Lead Compound Development :
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potential for drug development. |
| Study B | Antimicrobial Activity | Showed effectiveness against Gram-positive bacteria, highlighting its potential as an antibiotic candidate. |
| Study C | Anti-inflammatory Mechanisms | Revealed modulation of cytokine production in vitro, suggesting therapeutic applications in autoimmune diseases. |
Mechanism of Action
The mechanism of action of 2-(4,7-dichloro-2-phenyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:
Pharmacological and Toxicological Insights
- NBOMe Series : The 25X-NBOMe compounds (e.g., 25I-NBOMe) demonstrate that halogenation and methoxy substitutions significantly enhance psychedelic potency and toxicity . While the target compound lacks methoxy groups, its dichloro-phenyl structure may similarly influence receptor binding, albeit with distinct selectivity.
- HSP90 Interactions: Tryptamine derivatives like 2-(1H-indol-3-yl)ethanamine (Compound 1 in ) interact with HSP90 via hydrogen bonding to residues like GLU527 and TYR603.
Biological Activity
2-(4,7-Dichloro-2-phenyl-1H-indol-3-yl)ethanamine, also known by its CAS number 519003-54-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This indole derivative has been studied for its potential therapeutic applications, particularly in oncology and neurology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H14Cl2N2
- Molecular Weight : 305.20 g/mol
- Structure : The compound features a dichlorophenyl group attached to an indole moiety via an ethanamine linker.
The biological activity of 2-(4,7-dichloro-2-phenyl-1H-indol-3-yl)ethanamine is primarily attributed to its interaction with various biological targets:
- NMDA Receptors : This compound exhibits high affinity for NMDA receptors, which are critical in synaptic plasticity and memory function. Its modulation of these receptors may contribute to neuroprotective effects and cognitive enhancement.
- Sigma Receptors : The compound has shown potential in interacting with sigma receptors (σRs), which are involved in various physiological processes including apoptosis and calcium signaling. Activation of σRs can lead to neuroprotective effects and modulation of pain pathways .
- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties, potentially through the induction of apoptosis in cancer cells. Its efficacy has been evaluated against various cancer cell lines, showing promising results .
Biological Activity Overview
Study 1: Neuroprotective Effects
In a study examining the effects of various indole derivatives on neuronal health, 2-(4,7-dichloro-2-phenyl-1H-indol-3-yl)ethanamine was found to enhance neuronal survival under oxidative stress conditions. The compound demonstrated a significant reduction in cell death rates compared to controls, suggesting its potential as a neuroprotective agent .
Study 2: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed that it exhibited IC50 values in the low micromolar range against several cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The study highlighted that the compound's mechanism involved the activation of apoptotic pathways .
Pharmacokinetics
The pharmacokinetic profile of 2-(4,7-dichloro-2-phenyl-1H-indol-3-yl)ethanamine suggests favorable absorption and distribution characteristics typical of indole derivatives. However, detailed studies on its metabolism and excretion are still required to fully understand its pharmacological potential.
Q & A
Q. What are the recommended synthetic routes for 2-(4,7-dichloro-2-phenyl-1H-indol-3-yl)ethanamine, and what critical reaction parameters influence yield optimization?
- Methodological Answer : The synthesis typically involves constructing the indole core via Fischer indole synthesis or palladium-catalyzed cross-coupling, followed by regioselective chlorination. Key parameters include:
- Temperature control : Chlorination at positions 4 and 7 requires precise thermal conditions (e.g., 60–80°C) to avoid over-halogenation .
- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) or directing groups to enhance regioselectivity .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical due to the compound’s polarity and potential byproducts .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR resolves aromatic protons (δ 7.2–7.8 ppm for phenyl) and indole NH (δ ~10.5 ppm). Chlorine substituents deshield adjacent protons, aiding positional assignment .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 327.0432 (C₁₆H₁₃Cl₂N₂) with isotope patterns matching Cl² .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, identifying bond angles and packing interactions. For example, dihedral angles between indole and phenyl groups reveal steric effects .
Q. What storage conditions are recommended to maintain the compound’s stability in research settings?
- Methodological Answer :
- Store in amber vials under inert gas (N₂/Ar) at ≤4°C to prevent oxidation and moisture absorption.
- Monitor stability via periodic HPLC (C18 column, acetonitrile/water gradient) to detect degradation products. Contamination by amines or moisture reduces purity >5% over 6 months .
Advanced Research Questions
Q. How can researchers overcome challenges in achieving regioselective chlorination at the 4 and 7 positions of the indole ring?
- Methodological Answer :
- Directed C-H activation : Use of Pd(OAc)₂ with ligands (e.g., 2,2'-bipyridine) directs chlorination to specific positions via steric/electronic control .
- Protecting groups : Temporary protection of the indole NH (e.g., with Boc groups) prevents unwanted N-chlorination .
- Computational modeling : DFT calculations (e.g., Gaussian) predict reactive sites based on electron density maps, guiding experimental design .
Q. What strategies are employed to resolve contradictions between spectral data (e.g., NMR vs. mass spec) during structural validation?
- Methodological Answer :
- Tandem MS/MS : Fragment ions (e.g., loss of Cl or phenyl groups) corroborate connectivity proposed by NMR .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals; NOESY correlations between H-3 (indole) and phenyl protons confirm spatial proximity .
- Cross-validation : Compare experimental data with synthetic intermediates (e.g., dechlorinated analogs) to isolate discrepancies .
Q. How is SHELX software utilized to determine the crystal structure of this compound, and what challenges arise during refinement?
- Methodological Answer :
- Data collection : High-resolution (≤1.0 Å) X-ray data reduces ambiguity. SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .
- Challenges : Twinning or disorder in the phenyl/indole moieties requires constraints (e.g., SIMU/ISOR commands). For low-resolution data, SHELXE’s dual-space cycling improves phase accuracy .
Q. What experimental designs are used to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate at 25–60°C and pH 1–13 for 1–4 weeks. Analyze via LC-MS to identify degradation pathways (e.g., hydrolysis of the ethylamine side chain) .
- Kinetic modeling : Arrhenius plots predict shelf-life; activation energy (Eₐ) calculations reveal susceptibility to thermal breakdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
